N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Scientific Research Applications

Anticancer Activity in Colon Cancer

This compound has shown promising results as an anticancer agent, particularly in colon cancer cells. It exhibits high anticancer efficacy and selectivity in colorectal cancer cell lines such as HCT116, HT29, and SW620. The compound induces apoptosis through mechanisms like cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and increasing levels of reactive oxygen species (ROS) .

Synthesis of Gefitinib

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a key intermediate in the synthesis of Gefitinib, a drug used for the treatment of non-small cell lung carcinoma. An improved protocol for its synthesis has been developed, which is cost-effective and yields high-quality Gefitinib .

Tyrosine Kinase Inhibition

As part of a series of aminoquinazoline derivatives, this compound is studied for its role as a tyrosine kinase inhibitor. Tyrosine kinases are crucial for the modulation of growth factor signaling, and their inhibition is a targeted approach to cancer therapy .

Selectivity Index in Cancer Treatment

The selectivity index of this compound is significant in cancer treatment, as it demonstrates a greater than 2-fold selectivity in colon cancer cells over non-cancerous cells. This indicates its potential for targeted cancer therapy with reduced side effects .

Apoptosis Induction Mechanisms

Research into the specific mechanisms of apoptosis induction by this compound is ongoing. Understanding these mechanisms can lead to the development of more effective cancer treatments .

Role in Intrinsic Apoptosis Pathway

The compound’s ability to activate the intrinsic apoptosis pathway is of particular interest. This pathway is one of the body’s natural methods for eliminating cancer cells, and compounds that can trigger this pathway may be useful in cancer therapy .

Potential for ROS-Induced Cancer Cell Death

The increase in reactive oxygen species (ROS) levels is another mechanism by which this compound induces cancer cell death. Targeting ROS levels is a novel approach to cancer treatment .

Drug Development and Design

The compound’s properties make it a valuable candidate for further drug development and design. Its efficacy in cancer cell lines suggests that it could be the basis for new anticancer drugs .

Mechanism of Action

Target of Action

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .

Biochemical Pathways

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

It is known that gefitinib is metabolized in the liver

Result of Action

The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Action Environment

It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKKVCWODTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

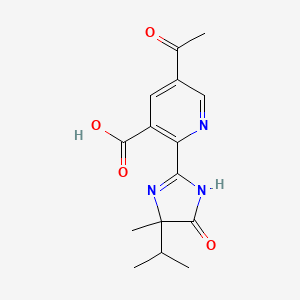

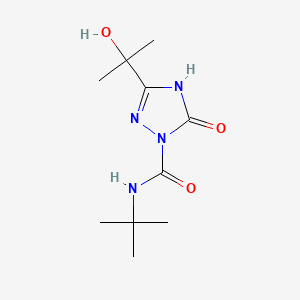

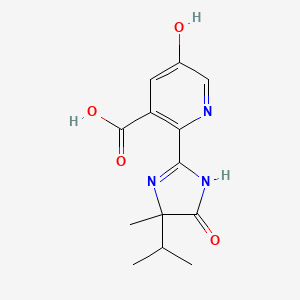

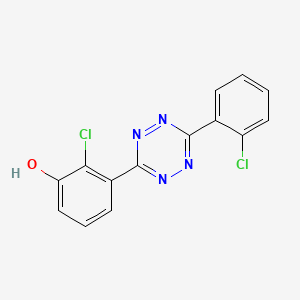

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

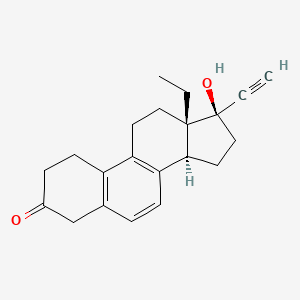

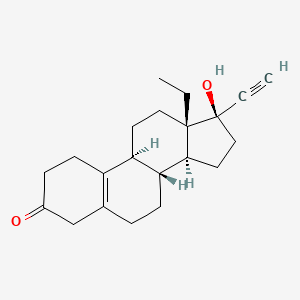

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)